molecular formula C22H28N4 B11313409 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11313409
M. Wt: 348.5 g/mol
InChI Key: IADMJONHLAAKAZ-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and inhibit or activate the function of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H28N4/c1-14-7-6-8-19(10-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)9-16(3)13-25/h6-8,10-11,15-16H,9,12-13H2,1-5H3

InChI Key

IADMJONHLAAKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)C

Origin of Product

United States

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